molecular formula C17H15F3N2O3 B3836578 2,2,2-trifluoro-N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide

2,2,2-trifluoro-N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide

Cat. No.: B3836578
M. Wt: 352.31 g/mol
InChI Key: LFKKEKSQIQLKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of 2-(2-methylphenoxy)acetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 2-(2-methylphenoxy)acetic acid is then acylated with acetic anhydride to form the corresponding acyl chloride.

    Amidation: The acyl chloride is reacted with 3-aminophenylamine to form the amide intermediate.

    Trifluoromethylation: Finally, the amide intermediate is treated with trifluoroacetic anhydride to introduce the trifluoromethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2,2,2-trifluoro-N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The phenoxy group contributes to its overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N-methylacetamide
  • 2,2,2-trifluoro-N-phenylacetamide
  • 2,2,2-trifluoro-N-(2-methylphenyl)acetamide

Uniqueness

2,2,2-trifluoro-N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide stands out due to the presence of both trifluoromethyl and phenoxy groups, which impart unique chemical and physical properties. These features make it a valuable compound for various applications, particularly in the fields of medicinal chemistry and material science.

Properties

IUPAC Name

2,2,2-trifluoro-N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c1-11-5-2-3-8-14(11)25-10-15(23)21-12-6-4-7-13(9-12)22-16(24)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKKEKSQIQLKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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